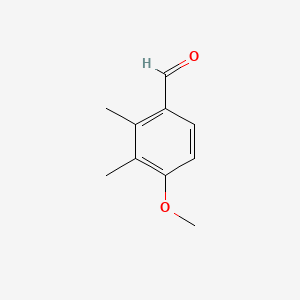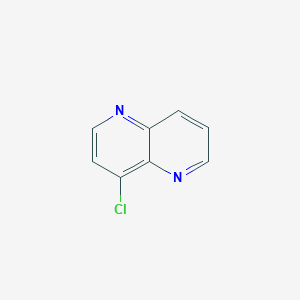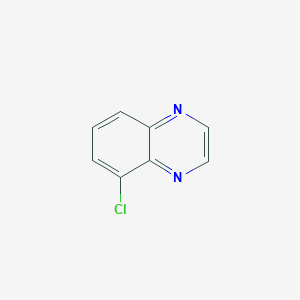![molecular formula C14H16FNO B1297681 3-[(4-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one CAS No. 100445-51-0](/img/structure/B1297681.png)
3-[(4-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of various fluorophenyl-containing compounds has been explored in several studies. For instance, a series of sulfonamide derivatives were synthesized starting from 2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione, which is structurally related to the compound of interest . Another study reported the synthesis of a fluorinated pyrazole derivative using NMR and MS techniques, which, while not the same, shares some structural features with the target compound . Schiff bases were also synthesized from 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and pyrazole-4-carboxaldehydes, indicating the versatility of fluorophenyl compounds in chemical synthesis . Additionally, a catalyst-free synthesis of tetrahydroquinolin-5(1H)-ones was achieved under ultrasonic conditions, demonstrating an environmentally friendly approach to synthesizing fluorophenyl compounds .
Molecular Structure Analysis
The molecular structures of several fluorophenyl compounds have been elucidated using various techniques. X-ray crystallography was used to determine the crystal structures of compounds with a dimethylcyclohexylidene moiety . Similarly, the structure of a fluorophenyl-substituted cyclohexadiene carboxylate was characterized by single-crystal X-ray diffraction, revealing an orthorhombic space group and intramolecular hydrogen bonding . Another study reported the monoclinic crystal structure of a fluorophenyl-substituted chromene carbonitrile, with the molecule adopting sofa and boat conformations for the cyclohexene and pyran rings, respectively .
Chemical Reactions Analysis
The reactivity of fluorophenyl compounds has been demonstrated in various chemical reactions. The synthesis of sulfonamide derivatives involved the reaction of a dimethylaminomethylene precursor with substituted benzenesulfonamide . Schiff bases were formed through the reaction of an amino thiophene derivative with pyrazole-4-carboxaldehydes . The tetrahydroquinolin-5(1H)-ones were synthesized via a one-pot four-component cyclocondensation reaction, showcasing the fluorophenyl compound's participation in multicomponent reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorophenyl compounds have been characterized through various analytical techniques. The synthesized sulfonamide derivatives were evaluated for their antimicrobial activity, displaying interesting activity profiles against both bacteria and fungi . The tetrahydroquinolin-5(1H)-ones were obtained in high yields and characterized by IR, NMR, and mass spectra, indicating the compounds' stability and purity . The crystal structure of the chromene carbonitrile derivative revealed hydrogen bonding interactions, which could influence the compound's solubility and stability .
Applications De Recherche Scientifique
Antimicrobial Activity
3-[(4-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one and its derivatives have been studied for their antimicrobial properties. A study conducted by Ghorab et al. (2017) synthesized a series of compounds from a similar starting material and evaluated their antibacterial and antifungal activities. These compounds displayed significant antimicrobial activity, outperforming reference drugs in some cases (Ghorab, Soliman, Alsaid, & Askar, 2017).
Vibrational and Electronic Structure Analysis
The compound's structure has been analyzed using various spectroscopic techniques. Pallavi and Tonannavar (2020) conducted a study on a structurally related compound, 3-Amino-3-(4-fluorophenyl)propionic acid, examining its vibrational and electronic structure. This research aids in understanding the molecular behavior of such compounds (Pallavi & Tonannavar, 2020).
Peptide Synthesis
The compound has applications in peptide synthesis. Halpern and James (1964) investigated the use of dimedone (a related compound) as a protecting agent for amino groups in peptide synthesis, highlighting its potential in the synthesis of complex biological molecules (Halpern & James, 1964).
Crystal Structure and Characterization
The crystal structure and characterization of related compounds have been extensively studied. For instance, Sapnakumari et al. (2014) synthesized and characterized a structurally similar compound, providing insights into its molecular geometry and interactions (Sapnakumari et al., 2014).
Molecular Docking Studies
These compounds have also been used in molecular docking studies to explore their potential in various biological activities. For example, Kokila, Kiran, and Ramakrishna (2017) performed molecular docking studies with a biscyclohexane diol derivative to study its anticancer properties (Kokila, Kiran, & Ramakrishna, 2017).
Safety And Hazards
While specific safety data for “3-[(4-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one” is not available, similar compounds can cause skin irritation, serious eye irritation, and respiratory irritation . Proper safety measures should be taken when handling such compounds, including wearing appropriate personal protective equipment and ensuring good ventilation .
Propriétés
IUPAC Name |
3-(4-fluoroanilino)-5,5-dimethylcyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO/c1-14(2)8-12(7-13(17)9-14)16-11-5-3-10(15)4-6-11/h3-7,16H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWMRCZGHYSQOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NC2=CC=C(C=C2)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344987 | |
| Record name | 3-[(4-fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one | |
CAS RN |
100445-51-0 | |
| Record name | 3-[(4-fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



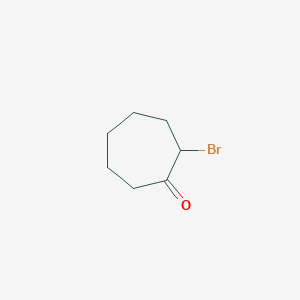



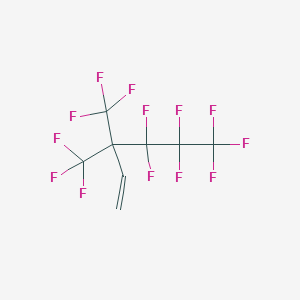
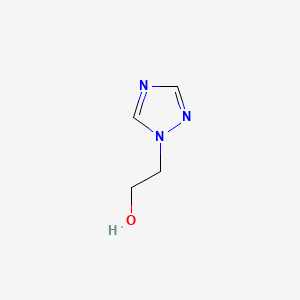
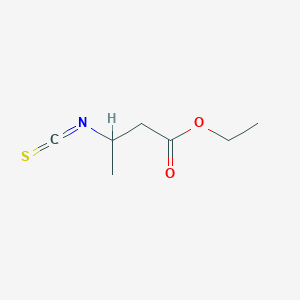
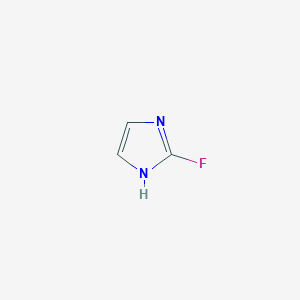
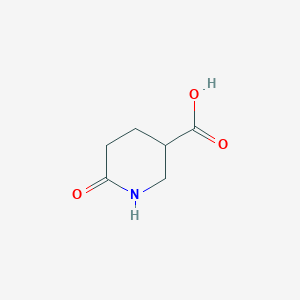
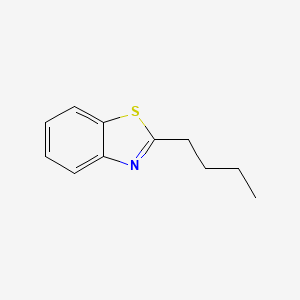
![Methyl thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1297623.png)
